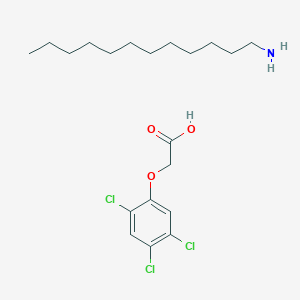

2,4,5-t Dodecylammonium

Description

The term "2,4,5-T Dodecylammonium" refers to a surfactant-modified adsorbent system where dodecylammonium (a quaternary ammonium cation with a C₁₂ alkyl chain) is used to functionalize materials like bentonite or sepiolite for enhanced adsorption of herbicides such as 2,4,5-trichlorophenoxyacetic acid (2,4,5-T; CAS 93-76-5) . This modification increases hydrophobicity and ion-exchange capacity, enabling efficient removal of chlorinated phenoxyacetic acids from aqueous environments. Notably, dodecylammonium-modified sepiolite (DS) exhibits higher adsorption capacity than modified bentonite (DB) for 2,4,5-T and related herbicides .

Properties

CAS No. |

53404-84-5 |

|---|---|

Molecular Formula |

C20H32Cl3NO3 |

Molecular Weight |

440.8 g/mol |

IUPAC Name |

dodecan-1-amine;2-(2,4,5-trichlorophenoxy)acetic acid |

InChI |

InChI=1S/C12H27N.C8H5Cl3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13;9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h2-13H2,1H3;1-2H,3H2,(H,12,13) |

InChI Key |

OIGSRMZMSCHCPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichlorophenoxyacetic acid dodecylammonium involves the reaction of 2,4,5-Trichlorophenoxyacetic acid with dodecylamine. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 2,4,5-Trichlorophenoxyacetic acid and dodecylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.

Product Formation: The resulting product is 2,4,5-Trichlorophenoxyacetic acid dodecylammonium, which is then purified through recrystallization or other suitable methods.

Industrial Production Methods

Industrial production of 2,4,5-Trichlorophenoxyacetic acid dodecylammonium follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically formulated into various herbicidal formulations for agricultural use .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorophenoxyacetic acid dodecylammonium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of chlorinated phenols and other oxidation products.

Reduction: Dechlorinated derivatives of the parent compound.

Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2,4,5-Trichlorophenoxyacetic acid dodecylammonium has several scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of phenoxy herbicides and their environmental impact.

Biology: Investigated for its effects on plant growth and development, as well as its interactions with plant hormones.

Medicine: Studied for its potential toxicological effects and mechanisms of action in biological systems.

Industry: Utilized in the formulation of herbicidal products for agricultural and non-agricultural use.

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorophenoxyacetic acid dodecylammonium involves its role as a synthetic auxin. Auxins are plant hormones that regulate various aspects of plant growth and development. The compound mimics the action of natural auxins, leading to uncontrolled cell division and growth, ultimately causing damage to the vascular tissue of plants. This results in the death of broad-leaved weeds .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structurally related compounds include:

Adsorption Performance

From studies on herbicide adsorption (e.g., 2,4,5-T, 2,4-D, MCPA):

- Adsorption Capacity Order : 2,4-DB > 2,4,5-T > 2,4-DP > 2,4-D > MCPA .

- Material Efficiency : Modified sepiolite (DS) outperforms bentonite (DB) due to its fibrous structure and higher surface area .

- Mechanism : Hydrophobic interactions dominate for longer-chain herbicides (e.g., 2,4-DB), while electrostatic interactions are critical for 2,4,5-T .

Key Differences

- Chain Number: Single-chain dodecylammonium (DS/DB) is less hydrophobic than didodecyldimethylammonium (two C₁₂ chains), which may limit its efficacy for non-polar contaminants .

- Functional Groups : Dodecyldimethylammonium chloride’s methyl groups reduce steric hindrance, enhancing surfactant mobility . In contrast, the benzyl group in (p-dodecylbenzyl) derivatives improves affinity for aromatic herbicides like 2,4,5-T .

- Applications : While DS/DB systems target herbicide removal, didodecyldimethylammonium salts are prioritized for antimicrobial uses due to their higher biocidal activity .

Research Findings and Limitations

- Freundlich Model Superiority : Adsorption of 2,4,5-T on DS/DB follows the Freundlich isotherm (R² > 0.95), indicating heterogeneous surface binding .

- Competitive Adsorption : In mixed herbicide systems, 2,4,5-T is outcompeted by 2,4-DB due to the latter’s longer alkyl chain and hydrophobicity .

- Knowledge Gaps: Direct comparisons between dodecylammonium and didodecylammonium adsorbents for 2,4,5-T are lacking. Most data derive from single-compound studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.